

# Understanding the allosteric inhibition of MAT2A by Mat2A-IN-10

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## Compound of Interest

Compound Name: Mat2A-IN-10

Cat. No.: B12404622

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An In-Depth Technical Guide to the Allosteric Inhibition of MAT2A by **Mat2A-IN-10**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

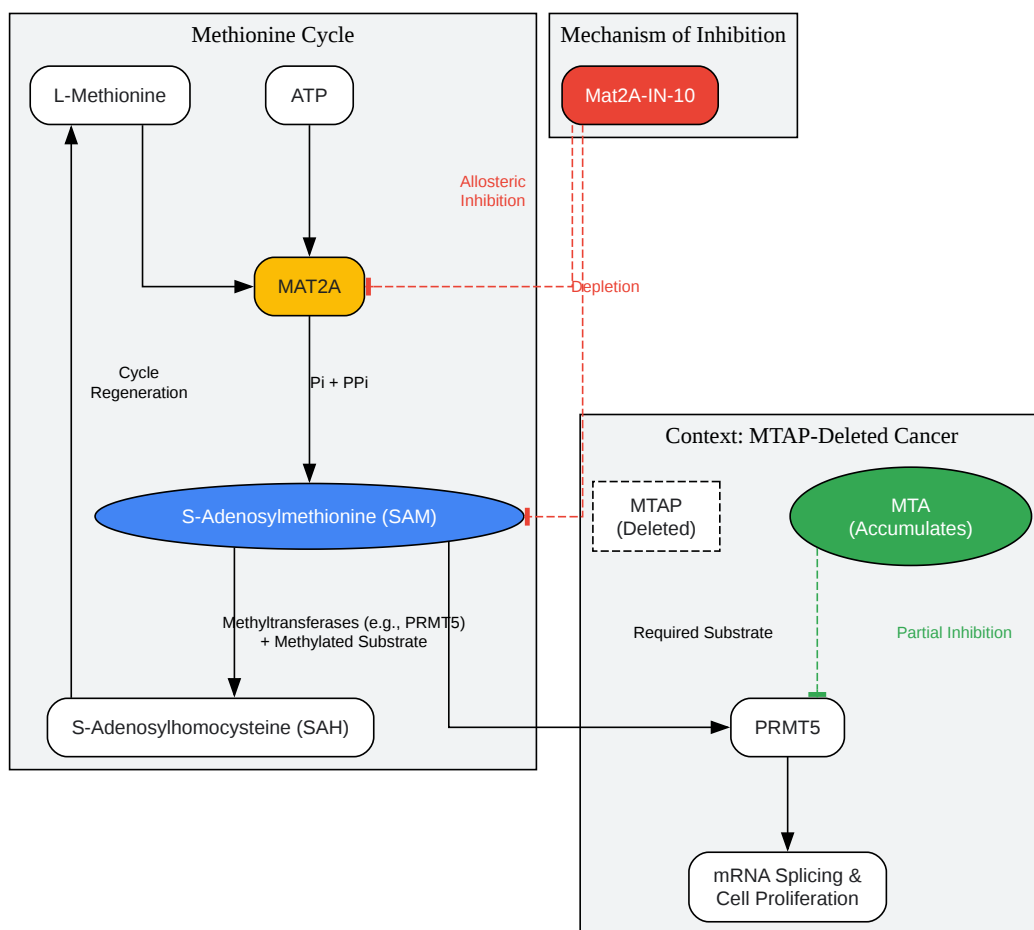
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[1] SAM is the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, and proteins, which are fundamental to epigenetic regulation and cellular homeostasis.[1][2][3] MAT2A is the primary isoform expressed in extrahepatic tissues and is frequently deregulated in various cancers, where it supports the high metabolic and proliferative demands of tumor cells.[4][5]

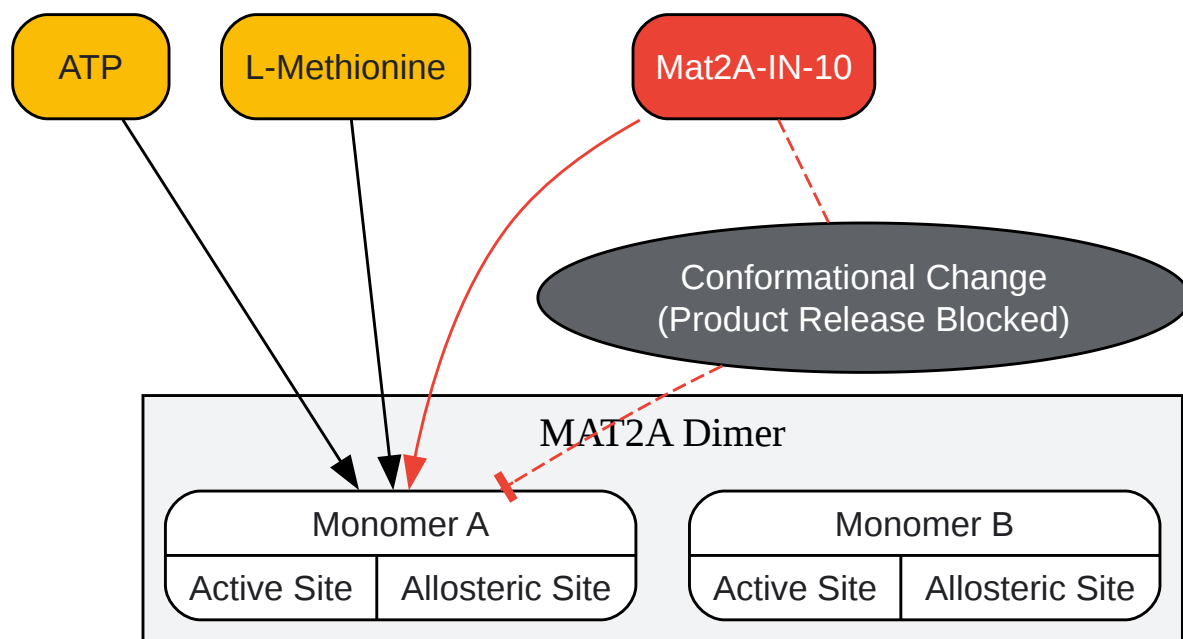
A significant breakthrough in oncology has been the identification of MAT2A as a synthetic lethal target in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][6][7] MTAP is co-deleted with the CDKN2A tumor suppressor in approximately 15% of all human cancers.[2][8] The loss of MTAP function leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA), which acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes PRMT5 activity highly dependent on SAM availability.[7][9] Consequently, inhibiting MAT2A to deplete the cellular SAM pool selectively targets and kills MTAP-deleted cancer cells, a concept that has propelled the development of MAT2A inhibitors as precision cancer therapeutics.[7][9]

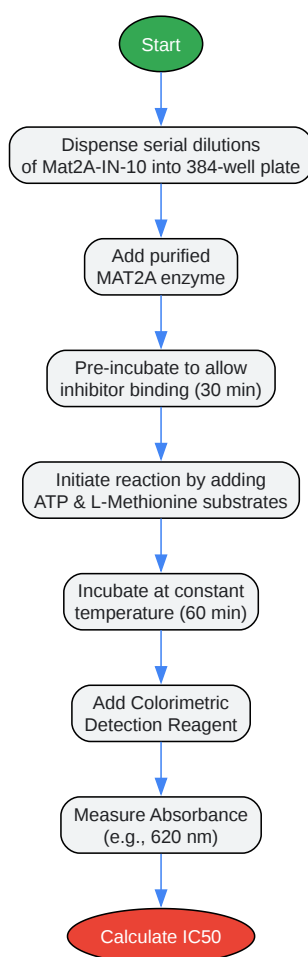
**Mat2A-IN-10** (also known as Compound 28) is a potent, orally active, allosteric inhibitor of MAT2A.<sup>[10]</sup> This guide provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and key visualizations.

## MAT2A Signaling and Therapeutic Rationale

MAT2A sits at the heart of the methionine cycle. Its inhibition in MTAP-deleted cells creates a synthetic lethal vulnerability by critically reducing the SAM pool required for PRMT5-mediated methylation, which is essential for processes like mRNA splicing.<sup>[7][9]</sup>







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